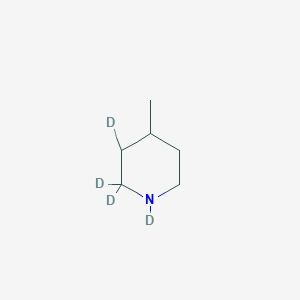

ETHANOLAMINE-D7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethanolamine-D7, also known as 2-aminoethanol-D7, is an isotopically labeled compound that is used in a variety of research applications. It is a derivative of ethanolamine, an amino alcohol that is a precursor to many important compounds in biochemistry, including choline and acetylcholine. This compound is used as a tracer to study the metabolism of ethanolamine and its derivatives in biochemical and physiological studies. It has also been used to investigate the mechanism of action of various enzymes, as well as to study the interaction between ethanolamine and other molecules.

Scientific Research Applications

Ethanolamine Utilization and Bacterial Pathogens

Ethanolamine, a compound readily derived from cell membranes, serves as a carbon and/or nitrogen source for certain bacteria. Research has explored its involvement in bacterial pathogenesis, revealing significant variations in gene content and regulatory mechanisms among bacteria capable of catabolizing ethanolamine. These studies have linked ethanolamine utilization with bacterial pathogenesis, highlighting its potential roles in bacterial survival and virulence (Garsin, 2010).

Ethanolamine in Cardiovascular Health

Studies have revealed a novel cardioprotective role for ethanolamine, indicating its involvement in protecting the heart against ischemia/reperfusion (I/R) injury. Ethanolamine's protective effects are associated with the activation of Signal transducer and activator of transcription 3 (STAT-3), a crucial prosurvival factor in I/R injury, suggesting ethanolamine's potential in therapeutic interventions for heart diseases (Kelly et al., 2010).

Ethanolamine in Plant Growth and Development

Research on Arabidopsis mutants defective in serine decarboxylase, an enzyme responsible for ethanolamine synthesis from serine, has highlighted the crucial roles of ethanolamine in plant development. Defects in ethanolamine synthesis lead to multiple developmental issues in plants, which can be mitigated by external application of ethanolamine, emphasizing its importance in plant biology and potential applications in agriculture (Kwon et al., 2012; Yunus et al., 2016).

Ethanolamine Sensing and Binding

A study focusing on DNA aptamers capable of binding ethanolamine revealed the absence of specific binding, challenging previous findings and underscoring the need for careful homogeneous binding assays. This research contributes to our understanding of ethanolamine's interactions and its potential use in environmental chemistry and biological sciences (Ding et al., 2022).

Mechanism of Action

Target of Action

Ethanolamine, the non-deuterated form of Ethanolamine-D7, is known to interact with several targets in biological systems. It has been found to interact with surface protein A in Neisseria meningitidis and Annexin A3 in humans . .

Mode of Action

The mode of action of Ethanolamine involves the conversion of ethanolamine to acetaldehyde and ammonia, catalyzed by ethanolamine deaminase, a coenzyme-B12-dependent enzyme . This process involves the transfer of hydrogen, indicating that the rate-limiting step involves the transfer of hydrogen . .

Biochemical Pathways

Ethanolamine is involved in several biochemical pathways. It plays a crucial role in the biosynthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) via the Kennedy pathway . In this pathway, choline/ethanolamine phosphotransferase 1 (CEPT1) catalyzes the last step of the biosynthesis of PC and PE by transferring the substituted phosphate group from CDP-choline/ethanolamine to diacylglycerol . Ethanolamine is also known to be utilized by various bacteria, affecting their metabolic pathways .

Result of Action

For instance, it has been shown to modulate the expression of virulence-related genes in enterotoxigenic Escherichia coli (ETEC), promoting the damaging effect of ETEC on the host epithelial barrier . It also affects the metabolic profile of ETEC .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the intramacrophage environment promotes the expression of the ethanolamine utilization transcription factor EutR, which directly activates SPI-2 . Moreover, the intestinal environment, rich in ethanolamine, can significantly affect the virulence phenotype, metabolic profile, and pathogenicity of ETEC . .

Safety and Hazards

Future Directions

Ethanolamine is a valuable source of carbon and/or nitrogen for bacteria capable of its catabolism. Because it is derived from the membrane phospholipid phosphatidylethanolamine, it is particularly prevalent in the gastrointestinal tract, which is membrane rich due to turnover of the intestinal epithelium and the resident microbiota . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .

Biochemical Analysis

Biochemical Properties

ETHANOLAMINE-D7 plays a crucial role in biochemical reactions, particularly in the synthesis of phospholipids. It interacts with enzymes such as ethanolamine kinase, which phosphorylates ethanolamine to form phosphoethanolamine. This compound is then further converted into phosphatidylethanolamine, a key component of cell membranes. This compound also interacts with choline/ethanolamine phosphotransferase, which catalyzes the final step in the synthesis of phosphatidylcholine and phosphatidylethanolamine .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the modulation of inflammatory responses and intestinal physiology. In bacterial cells, ethanolamine utilization can affect virulence and metabolic profiles, as seen in pathogens like Escherichia coli and Salmonella . In mammalian cells, ethanolamine is essential for maintaining cell membrane integrity and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to ethanolamine kinase and choline/ethanolamine phosphotransferase, facilitating the synthesis of phospholipids. Additionally, ethanolamine signaling can modulate gene expression by activating transcription factors such as EutR in bacteria, which regulates ethanolamine metabolism and virulence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that ethanolamine can influence bacterial growth and virulence gene expression over extended periods. For example, in Escherichia coli, ethanolamine exposure led to increased expression of virulence-related genes and metabolic reprogramming . The stability and degradation of this compound in various conditions are crucial for its long-term effects on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses can lead to increased metabolic activity and changes in gene expression. Excessive doses may result in toxic effects, such as liver damage or altered immune responses. Studies in sheep have shown that different dosages of ethanolamine can significantly impact lung function and bioavailability .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the Kennedy pathway for phospholipid synthesis. It is converted to phosphoethanolamine by ethanolamine kinase and then to phosphatidylethanolamine by choline/ethanolamine phosphotransferase. These pathways are essential for maintaining cellular membrane integrity and function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The feline leukemia virus subgroup C receptor-related proteins 1 and 2 (FLVCR1 and FLVCR2) facilitate the transport of ethanolamine across the plasma membrane. These transporters use a concentration-driven substrate translocation process, ensuring efficient distribution of ethanolamine within cells .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum and Golgi apparatus. The enzyme choline/ethanolamine phosphotransferase, which is involved in the synthesis of phosphatidylethanolamine, is primarily found in the endoplasmic reticulum. This localization is crucial for the enzyme’s function in phospholipid biosynthesis .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of ETHANOLAMINE-D7 can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": [ "Deuterated ammonia (ND3)", "Deuterated ethylene oxide (C2D4O)" ], "Reaction": [ "Step 1: Deuterated ammonia (ND3) is reacted with deuterated ethylene oxide (C2D4O) in the presence of a catalyst such as potassium hydroxide (KOH) to form deuterated monoethanolamine (C2D5NO).", "Step 2: Deuterated monoethanolamine (C2D5NO) is then reacted with deuterated ammonia (ND3) in the presence of a catalyst such as Raney nickel to form deuterated diethanolamine (C4D11NO2).", "Step 3: Deuterated diethanolamine (C4D11NO2) is then reacted with deuterated ammonia (ND3) in the presence of a catalyst such as platinum oxide (PtO2) to form ETHANOLAMINE-D7 (C2D7NO)." ] } | |

| 1219802-89-7 | |

Molecular Formula |

C2D7NO |

Molecular Weight |

68.12621245 |

synonyms |

ETHANOLAMINE-D7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.